![molecular formula C18H16BrN3OS B2448065 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone CAS No. 298685-17-3](/img/structure/B2448065.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce different functional groups such as alkyl or aryl groups.
科学的研究の応用
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties
作用機序
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
What sets (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone apart is its bromophenyl group, which can influence its reactivity and biological activity. The presence of bromine can enhance the compound’s ability to interact with biological targets, potentially leading to more potent therapeutic effects .
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18-20-15-3-1-2-4-16(15)24-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYIPIEBUDARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
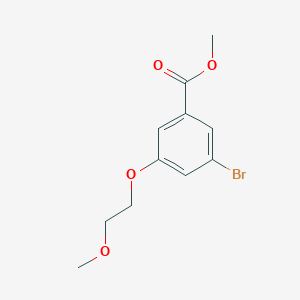
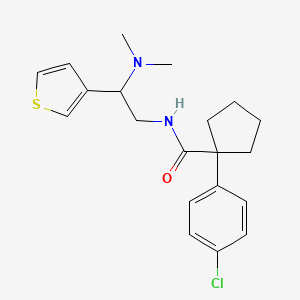
![5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2447988.png)
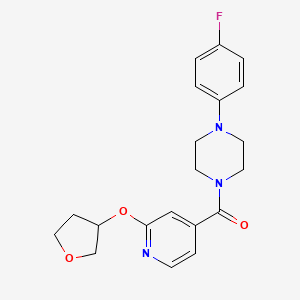
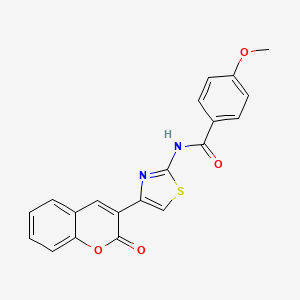
![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)
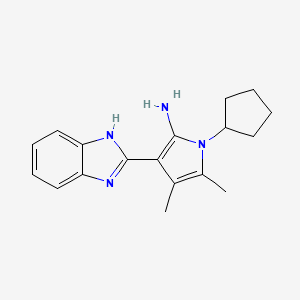
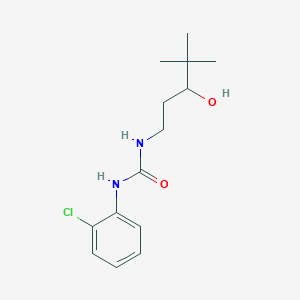
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)
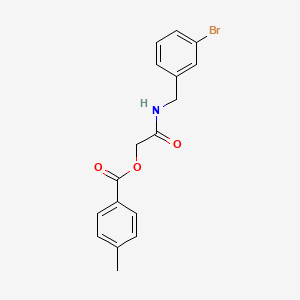
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)
![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)
